molecular formula C4H9BF3KO3 B3024197 Potassium Trimethoxy(trifluoromethyl)borate CAS No. 626232-27-7

Potassium Trimethoxy(trifluoromethyl)borate

Cat. No. B3024197
CAS RN: 626232-27-7
M. Wt: 212.02 g/mol
InChI Key: XQUUVPNLRZQWNF-UHFFFAOYSA-N
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Description

Potassium Trimethoxy(trifluoromethyl)borate is a chemical compound with the molecular formula C4H9BF3KO3 . It is a white to almost white powder or crystal and is used as a reagent in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for Potassium Trimethoxy(trifluoromethyl)borate were not found, a general method for the preparation of potassium organotrifluoroborates involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Molecular Structure Analysis

The molecular weight of Potassium Trimethoxy(trifluoromethyl)borate is 212.02 g/mol . The InChI Key is XQUUVPNLRZQWNF-UHFFFAOYSA-N . The SMILES representation is [B-] (C (F) (F)F) (OC) (OC)OC. [K+] .


Chemical Reactions Analysis

Potassium Trimethoxy(trifluoromethyl)borate is effective in nucleophilic additions to carbonyl groups and is applicable to copper salts promoted cross-coupling reactions of aryl iodides and aryl pinacol boranes .


Physical And Chemical Properties Analysis

Potassium Trimethoxy(trifluoromethyl)borate is a solid at 20 degrees Celsius . It has a melting point of 118°C . It is hygroscopic and heat sensitive . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Safety and Hazards

Potassium Trimethoxy(trifluoromethyl)borate can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists . It should be kept away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Potassium Trimethoxy(trifluoromethyl)borate is a trifluoromethylating reagent used in nucleophilic reactions . Its primary targets are carbonyl groups and copper salts . Carbonyl groups are functional groups composed of a carbon atom double-bonded to an oxygen atom: C=O. Copper salts are compounds where copper is the cation which can be coupled with various anions.

Mode of Action

The compound interacts with its targets through nucleophilic addition reactions . In these reactions, a nucleophile (a species rich in electrons) donates an electron pair to an electrophile (a species deficient in electrons). In the case of Potassium Trimethoxy(trifluoromethyl)borate, the compound acts as a nucleophile, donating an electron pair to the carbonyl group or copper salt, which act as electrophiles .

Biochemical Pathways

Given its role in nucleophilic addition reactions, it can be inferred that the compound plays a role in various organic synthesis processes where carbonyl groups and copper salts are involved .

Pharmacokinetics

As a solid compound , it is likely to have different pharmacokinetic properties compared to liquid or gaseous compounds. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the method of administration.

Result of Action

The molecular and cellular effects of Potassium Trimethoxy(trifluoromethyl)borate’s action are primarily related to its role in nucleophilic addition reactions . By donating an electron pair to carbonyl groups or copper salts, the compound facilitates the formation of new chemical bonds, leading to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of Potassium Trimethoxy(trifluoromethyl)borate can be influenced by various environmental factors. For instance, the compound is hygroscopic and heat sensitive , meaning it absorbs water from the environment and can degrade under high temperatures. Therefore, it is recommended to store the compound under inert gas and at refrigerated temperatures (0-10°C) to maintain its stability and efficacy.

properties

IUPAC Name

potassium;trimethoxy(trifluoromethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O3.K/c1-9-5(10-2,11-3)4(6,7)8;/h1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUVPNLRZQWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(F)(F)F)(OC)(OC)OC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Trimethoxy(trifluoromethyl)borate

CAS RN

626232-27-7
Record name Potassium (trifluoromethyl)trimethylborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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